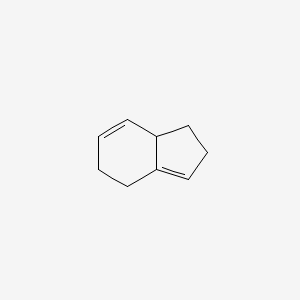
2,4,5,7a-Tetrahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7a-Tetrahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂ It is a derivative of indene, characterized by the presence of a fused cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7a-Tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the Diels-Alder reaction between cyclopentadiene and butadiene, followed by hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The reaction is carried out in large reactors where indene is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4,5,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Leads to fully saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2,4,5,7a-Tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,7a-Tetrahydro-1H-indene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. In biological systems, its mechanism of action is less well understood but may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but fully saturated.
1H-Indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: A related compound with a methano bridge.
Properties
CAS No. |
93640-52-9 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2,4,5,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
QEEMASFSWASNET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















